GSK-F1
Overview
Description
GSK-F1 is a potent and orally active inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA). It has shown significant potential in scientific research, particularly in the study of hepatitis C virus (HCV) infection. The compound exhibits high specificity and efficacy against various isoforms of phosphatidylinositol 4-kinase and phosphoinositide 3-kinase, making it a valuable tool in biochemical and pharmacological studies .
Mechanism of Action
Target of Action
GSK-F1 primarily targets the Phosphatidylinositol 4-kinase alpha (PI4KA) . PI4KA is an enzyme that plays a crucial role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule in the phosphatidylinositol cycle . This enzyme is indispensable for various cellular functions, including membrane trafficking and T cell activation .
Mode of Action
This compound acts as an inhibitor of PI4KA . It interacts with PI4KA and inhibits its activity, leading to a decrease in the production of PI4P . This interaction disrupts the normal functioning of the phosphatidylinositol cycle, leading to changes in cellular signaling and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphatidylinositol cycle . By inhibiting PI4KA, this compound reduces the production of PI4P, disrupting the normal functioning of this cycle . This can have downstream effects on various cellular functions, including membrane trafficking and T cell activation .
Pharmacokinetics
It has been reported that this compound exhibitsmoderate pharmacokinetic characters in a rat model
Result of Action
The inhibition of PI4KA by this compound leads to a decrease in the production of PI4P, disrupting the phosphatidylinositol cycle . This can result in changes in cellular signaling and function, potentially leading to the inhibition of certain diseases. For instance, this compound has been shown to exhibit anti-hepatitis C virus (HCV) activity through the inhibition of HCV replication .
Biochemical Analysis
Biochemical Properties
GSK-F1 interacts with a variety of biomolecules, primarily enzymes in the PI3K/Akt/mTOR pathway . It exhibits inhibitory effects against PI4KA, PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD . The nature of these interactions involves the binding of this compound to these enzymes, leading to their inhibition .
Cellular Effects
This compound has significant effects on various cellular processes. It influences cell function by impacting cell signaling pathways, particularly the PI3K/Akt/mTOR pathway . By inhibiting this pathway, this compound can potentially alter gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound exerts its effects at the molecular level by binding to and inhibiting the activity of PI4KA, PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD . This leads to changes in gene expression and impacts various cellular processes .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR metabolic pathway . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of GSK-F1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final product is obtained through purification processes like recrystallization or chromatography to achieve high purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to enhance yield and reduce production costs .
Chemical Reactions Analysis
GSK-F1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK-F1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphatidylinositol 4-kinase and phosphoinositide 3-kinase pathways.
Biology: Employed in cellular studies to understand the role of PI4KA in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating HCV infection and other diseases involving PI4KA pathways.
Industry: Utilized in the development of new pharmaceuticals targeting PI4KA and related enzymes .
Comparison with Similar Compounds
GSK-F1 is unique in its high specificity and potency against PI4KA compared to other similar compounds. Some similar compounds include:
PI4KB inhibitors: These compounds target a different isoform of phosphatidylinositol 4-kinase and may have different biological effects.
PI3K inhibitors: These inhibitors target phosphoinositide 3-kinase isoforms and are used in various therapeutic applications.
Other PI4KA inhibitors: Compounds like (S)-GSK-F1 share similar targets but may differ in their pharmacokinetic properties and efficacy
This compound stands out due to its balanced profile of high potency, oral bioavailability, and specificity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFVAYVUUHQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F5N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.